molecular formula C15H14F3N B7845854 2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7845854
M. Wt: 265.27 g/mol
InChI Key: YEYURNLXSZVTCR-UHFFFAOYSA-N
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Description

2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl-based ethylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2' position of the biphenyl system. The compound’s structure combines the rigidity of the biphenyl scaffold with the electron-withdrawing and lipophilic properties of the trifluoromethyl group, making it of interest in pharmaceutical and materials chemistry. The ethylamine moiety provides a functional handle for further derivatization, such as amide or salt formation, enhancing its applicability in drug design .

Properties

IUPAC Name

2-[4-[2-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-19/h1-8H,9-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYURNLXSZVTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method starts with the nitration of a biphenyl compound, followed by reduction to form the corresponding amine. The trifluoromethyl group is then introduced through a trifluoromethylation reaction. The final step involves the formation of the ethanamine moiety through a reductive amination process .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and trifluoromethylated compounds .

Scientific Research Applications

2-(2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. The exact pathways and targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to structurally related biphenyl-ethanamine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural and Substituent Variations

2-((2-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethanamine hydrochloride Key Difference: Contains an ether (-O-) linkage between the ethanamine and biphenyl groups. However, the ether bond may reduce metabolic stability .

1-([1,1'-biphenyl]-4-yl)ethanamine

  • Key Difference : Lacks the trifluoromethyl group.
  • Impact : Absence of the -CF₃ group reduces electron-withdrawing effects and lipophilicity, which may diminish binding affinity in hydrophobic biological environments .

2-(4-(Trifluoromethoxy)phenyl)ethanamine Key Difference: Features a trifluoromethoxy (-OCF₃) group on a single phenyl ring instead of a biphenyl system.

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Characteristics
2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine C₁₅H₁₄F₃N 277.28 ~330–350 (est.) Low water solubility; soluble in DMSO, methanol
1-([1,1'-biphenyl]-4-yl)ethanamine C₁₄H₁₅N 197.28 327.5 Soluble in ether, methanol
2-((2-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethanamine hydrochloride C₁₅H₁₅ClF₃NO 317.74 N/A Higher solubility in polar solvents due to hydrochloride salt

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Hydrochloride salt formation (e.g., in ) improves solubility for pharmaceutical formulations .

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